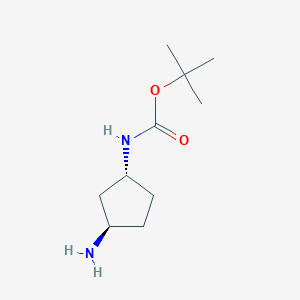
tert-Butyl ((1R,3R)-3-Aminocyclopentyl)carbamat
Übersicht
Beschreibung
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclopentyl ring with an amino group at the 3-position
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.
Biology
In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine
In medicinal chemistry, tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its stability and reactivity make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring. One common method is to react the cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Cyclopentylamine+tert-Butyl chloroformate→tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Industrial Production Methods
On an industrial scale, the production of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidative conditions.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using hydrogenation or catalytic reduction methods.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Deprotected amine.
Substitution: Substituted carbamates with various functional groups.
Wirkmechanismus
The mechanism by which tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate exerts its effects depends on its application. In medicinal chemistry, the carbamate group is often used to protect the amino group during synthesis. Once in the biological system, enzymatic hydrolysis releases the active amine, which can interact with molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound without the cyclopentyl ring.
Cyclopentylamine: Lacks the carbamate protecting group.
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Similar structure but with the amino group at a different position.
Uniqueness
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is unique due to the specific positioning of the amino group on the cyclopentyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and synthetic applications compared to its analogs.
This detailed overview provides a comprehensive understanding of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-44-8 | |
| Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)

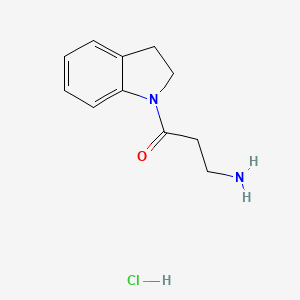
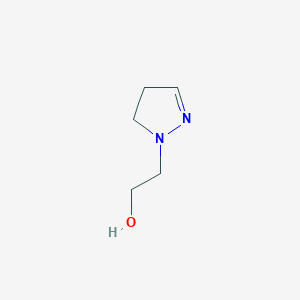



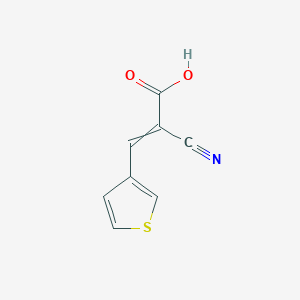

![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)
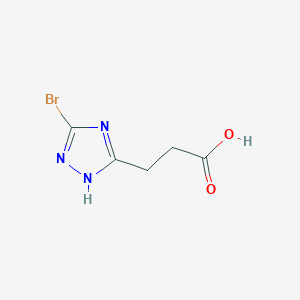
![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)

